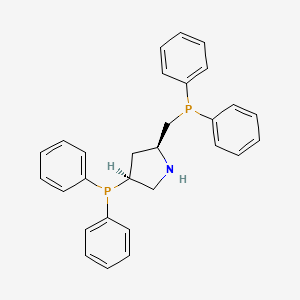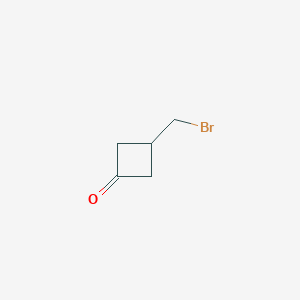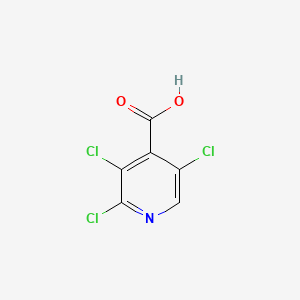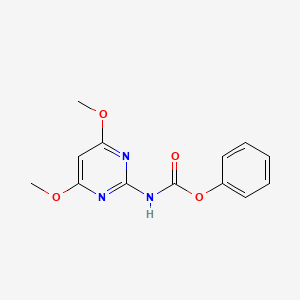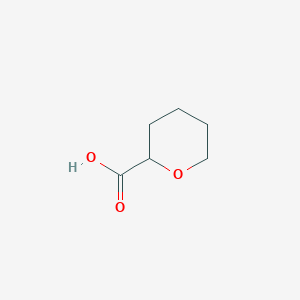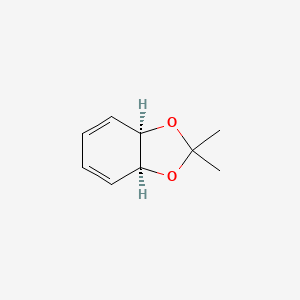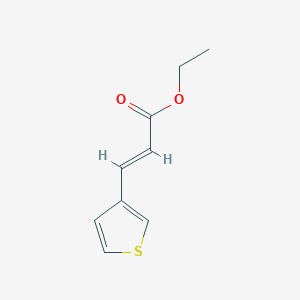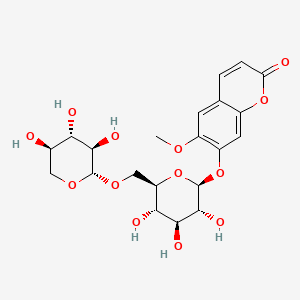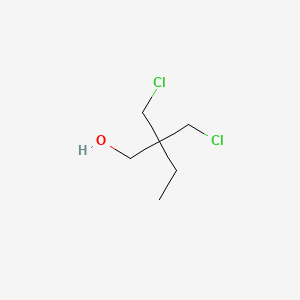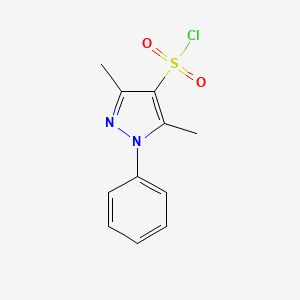
3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Übersicht
Beschreibung
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (DMPSC) is a synthetic compound used in a variety of laboratory experiments and research applications. DMPSC has been used in the synthesis of heterocyclic compounds, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. DMPSC has also been used as a reagent in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of polymers. DMPSC has been used in the synthesis of a variety of complex compounds, including those with biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has shown the utility of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride and related compounds in synthetic chemistry, particularly in the synthesis of novel compounds with potential applications ranging from catalysis to materials science. For instance, Povarov et al. (2017) explored the sulfonylation of 4-amino-1H pyrazoles, resulting in new compounds with detailed structural characterization using various spectroscopic methods. This study underscores the compound's role in expanding the chemistry of sulfonylated aminopyrazoles, potentially leading to materials with unique properties (Povarov, Lyubyashkin, Kositsyna, Suboch, & Tovbis, 2017).
Moosavi-Zare et al. (2013) demonstrated the application of a novel ionic liquid derived from a closely related pyrazole compound in catalysis, highlighting the efficiency and reusability of the catalyst for the Knoevenagel–Michael reaction. This innovative approach provides a green chemistry perspective to the synthesis of biologically relevant compounds, emphasizing the environmental benefits of using such methodologies (Moosavi-Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).
Biological Activity
Research on derivatives of 3,5-dimethyl-1-phenyl-1H-pyrazole reveals significant biological activity, including antimicrobial properties. Al-Smaisim (2012) synthesized a series of derivatives and tested them for antibacterial activity, uncovering compounds with promising efficacy against several bacterial species. This study not only contributes to the field of medicinal chemistry but also opens avenues for the development of new antibiotics in response to growing antibiotic resistance (Al-Smaisim, 2012).
Badgujar, More, and Meshram (2018) further explored the antimicrobial and antioxidant activity of pyrazole-based sulfonamide derivatives, underscoring the chemical versatility and potential therapeutic applications of these compounds. Their findings suggest that such compounds could serve dual functions as antimicrobial and antioxidant agents, offering a multifaceted approach to combating diseases and oxidative stress (Badgujar, More, & Meshram, 2018).
Material Science and Catalysis
In the field of material science, Liu et al. (2013) developed fluorinated polyamides containing pyridine and sulfone moieties using a diamine synthesized from a pyrazole derivative, demonstrating the compound's role in creating materials with desirable properties such as low dielectric constants and high thermal stability. This research highlights the potential of pyrazole derivatives in the development of advanced materials for electronics and other high-performance applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
In catalysis, Vafaee et al. (2021) synthesized novel ionic liquids based on 3,5-dimethyl-1H-pyrazole, showcasing their high catalytic activity in synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. The study not only provides insights into the synthesis of complex organic molecules but also emphasizes the sustainability and efficiency of using ionic liquids as catalysts in organic synthesis (Vafaee, Davoodnia, Nakhaei, Yadegarian, & Nejatianfar, 2021).
Wirkmechanismus
Target of Action
It’s known that sulfonyl chlorides, including heterocyclic ones like this compound, are often used as precursors in the synthesis of a multitude of physiologically active compounds . These active compounds can target a variety of biological systems, exhibiting properties such as bacteriostatic, anticonvulsive, analgesic, antiemetic, and many others .
Mode of Action
It’s known that sulfonyl chlorides can react with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions could potentially alter the function of biological targets, leading to the observed physiological effects.
Biochemical Pathways
Given the broad range of biological activities associated with compounds derived from sulfonyl chlorides, it’s likely that multiple pathways could be affected depending on the specific active compound formed .
Pharmacokinetics
The compound’s molecular weight (27074 g/mol) and its linear formula (C11H11ClN2O2S) suggest that it could potentially be absorbed and distributed in the body
Result of Action
As a sulfonyl chloride, it’s likely to be reactive and could potentially form covalent bonds with biological targets, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. For instance, it’s noted to be moisture sensitive , which means its stability and reactivity could be affected by humidity levels. Additionally, it’s incompatible with oxidizing agents , suggesting that oxidative conditions could potentially lead to degradation or unwanted side reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYVZVQEADZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483008 | |
| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59340-26-0 | |
| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




